molecular formula C18H16N2 B3284696 2,2'-(4,6-Dimethyl-1,3-phenylene)dipyridine CAS No. 790279-01-5

2,2'-(4,6-Dimethyl-1,3-phenylene)dipyridine

Cat. No.: B3284696
CAS No.: 790279-01-5
M. Wt: 260.3 g/mol
InChI Key: AXEGSERXSTUNSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2'-(4,6-Dimethyl-1,3-phenylene)dipyridine is a useful research compound. Its molecular formula is C18H16N2 and its molecular weight is 260.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 260.131348519 g/mol and the complexity rating of the compound is 276. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,4-dimethyl-5-pyridin-2-ylphenyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2/c1-13-11-14(2)16(18-8-4-6-10-20-18)12-15(13)17-7-3-5-9-19-17/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXEGSERXSTUNSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C2=CC=CC=N2)C3=CC=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50728525
Record name 2,2'-(4,6-Dimethyl-1,3-phenylene)dipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50728525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

790279-01-5
Record name 2,2'-(4,6-Dimethyl-1,3-phenylene)dipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50728525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Spectroscopic and Structural Characterization of 2,2 4,6 Dimethyl 1,3 Phenylene Dipyridine Metal Complexes

Advanced Spectroscopic Techniques for Elucidating Metal-Ligand Interactions in Complexes

Infrared (IR) and Raman spectroscopy are powerful tools for probing the coordination of a ligand to a metal center. The vibrational modes of the 2,2'-(4,6-Dimethyl-1,3-phenylene)dipyridine ligand, particularly those involving the pyridine (B92270) rings, would be sensitive to coordination. Upon complexation, shifts in the vibrational frequencies of the C=C and C=N stretching modes within the pyridine rings are expected. Typically, these bands shift to higher wavenumbers (a blue shift) as the ligand donates electron density to the metal, strengthening the intramolecular bonds. The magnitude of this shift can provide qualitative information about the strength of the metal-ligand bond. Furthermore, new vibrational modes corresponding to metal-ligand stretching frequencies would appear in the far-IR region, providing direct evidence of coordination.

For instance, in studies of related ruthenium(II) complexes with polypyridyl ligands, characteristic vibrational peaks for the bipyridine and phenanthroline moieties are observed via resonance Raman spectroscopy, allowing for detailed characterization of the electronic transitions. db-thueringen.de Similarly, analysis of tungsten(IV) complexes with dimethyl-bipyridine ligands shows distinct bands in the IR spectrum that are characteristic of the coordinated ligand and counter-ions. mdpi.com

Electronic absorption (UV-Vis) and emission (photoluminescence) spectroscopy are used to investigate the electronic structure and photophysical properties of metal complexes. Complexes of this compound with transition metals, particularly those with d-electrons such as ruthenium(II) or iridium(III), are expected to exhibit characteristic absorption bands in the UV and visible regions.

These absorptions typically arise from three types of electronic transitions:

Ligand-centered (LC) π→π* transitions: Occurring at higher energies (in the UV region), these are transitions within the electronic orbitals of the ligand itself.

Metal-to-Ligand Charge Transfer (MLCT) transitions: Often found in the visible region for d6 metal complexes, these involve the excitation of an electron from a metal-based d-orbital to a ligand-based π* orbital. The energy of these transitions is sensitive to the nature of the metal, its oxidation state, and the ligand structure.

Metal-centered (MC) d-d transitions: These are typically weak and can be obscured by more intense MLCT or LC bands.

Many polypyridyl metal complexes are luminescent, and their emission properties (e.g., emission wavelength, quantum yield, and lifetime) provide insights into the nature of their excited states. For example, iridium(III) complexes with functionalized terpyridine ligands exhibit photoluminescence with quantum yields that are dependent on the specific ligand structure. nih.gov The emission in such complexes often originates from a triplet MLCT state.

NMR spectroscopy is an indispensable tool for determining the structure of diamagnetic complexes in solution. For a complex of this compound, ¹H and ¹³C NMR would confirm the coordination of the ligand by observing shifts in the resonances of the pyridine and dimethyl-phenyl protons and carbons compared to the free ligand. Coordination typically leads to a downfield shift of the pyridine proton signals due to the deshielding effect of the metal center.

For paramagnetic complexes , which contain unpaired electrons, the NMR spectra are significantly different. The unpaired electrons cause large shifts in the NMR signals, known as paramagnetic shifts, and significant line broadening. These paramagnetic shifts, which can be both upfield and downfield, provide detailed information about the electronic structure and magnetic properties of the complex. The magnitude and sign of the shift depend on the distance and orientation of the nucleus relative to the paramagnetic metal center. Analysis of these shifts can help to map the spin density distribution within the complex.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is exclusively used for studying species with unpaired electrons, i.e., paramagnetic metal complexes. An EPR spectrum provides information about the electronic environment of the unpaired electron.

The key parameters obtained from an EPR spectrum are the g-factor and hyperfine coupling constants .

The g-factor gives information about the electronic structure of the metal ion. Anisotropy in the g-factor can reveal details about the symmetry of the coordination environment.

Hyperfine coupling arises from the interaction of the unpaired electron with the magnetic moments of nearby nuclei (both the metal and ligand atoms). This coupling provides information about the delocalization of the unpaired electron onto the ligands, which is a measure of the covalency of the metal-ligand bond.

X-ray Diffraction Studies of Single Crystal Structures of Metal Complexes

For a metal complex of this compound, X-ray crystallography would reveal how the bidentate ligand coordinates to the metal center. It would be expected to form a chelate ring with the metal. The coordination geometry around the metal would depend on the metal ion, its oxidation state, and the other ligands present in the coordination sphere. Common geometries include octahedral (for a coordination number of six), square planar, or tetrahedral (for a coordination number of four).

The analysis would provide precise measurements of the metal-nitrogen bond lengths. These bond lengths are a direct indicator of the strength of the coordination interaction. Additionally, the study would reveal intramolecular and intermolecular interactions, such as hydrogen bonding or π-π stacking, which influence the crystal packing. For example, crystal structures of ruthenium(II) complexes with related polypyridyl ligands have been determined, revealing distorted octahedral geometries and providing detailed bond length and angle data. researchgate.netnih.gov

Despite a comprehensive search for crystallographic data on metal complexes of this compound, no specific structural information, such as single-crystal X-ray diffraction studies, could be located in the available scientific literature and crystallographic databases. The generation of a detailed and scientifically accurate analysis of intermolecular interactions and crystal packing, as requested in the outline, is contingent upon the availability of such experimental data.

Without access to published crystal structures for metal complexes involving the specific ligand this compound, a fact-based and detailed discussion for the requested section "4.2.2. Intermolecular Interactions and Crystal Packing in Metal Complexes" cannot be provided. The creation of data tables with research findings is also not feasible in the absence of the primary crystallographic data.

Therefore, this article cannot be completed as per the user's instructions due to the lack of necessary scientific data for the specified chemical compound and its metal complexes.

Theoretical and Computational Studies of 2,2 4,6 Dimethyl 1,3 Phenylene Dipyridine and Its Metal Complexes

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a ligand like 2,2'-(4,6-Dimethyl-1,3-phenylene)dipyridine and its metal complexes, DFT calculations would typically be employed to determine ground-state properties.

Ligand Conformation and Electronic Properties within Complexes

No specific studies detailing the conformation and electronic properties of this compound within metal complexes were found. Such a study would typically analyze the dihedral angles between the pyridine (B92270) and phenylene rings and how they change upon coordination to a metal center. It would also involve analysis of the molecular orbital energies (HOMO, LUMO) to understand the ligand's electronic character.

Optimized Geometries and Energetics of Metal Complexes

Information on the optimized geometries (bond lengths, bond angles) and the energetics (binding energies, reaction energies) of metal complexes formed with this compound is not present in the available literature. DFT calculations are the standard approach for obtaining this information, providing crucial insights into the stability and structure of such complexes.

Time-Dependent DFT (TD-DFT) for Excited State Properties of Metal Complexes

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for studying the excited-state properties of molecules, which are essential for understanding their photophysical behavior, such as absorption and emission spectra. rsc.orgresearchgate.netrsc.org No TD-DFT studies specifically investigating the excited states of metal complexes with this compound have been published. Such research would predict the energies of electronic transitions and could help explain the color and luminescence properties of the complexes. rsc.org

Molecular Dynamics (MD) Simulations of Ligand-Metal Interactions and Solution Behavior of Supramolecular Assemblies

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules and their interactions over time. This can provide insight into how ligands bind to metal ions and the behavior of resulting supramolecular structures in solution. nih.gov There are no published MD simulation studies focused on the interactions between this compound and metal ions or the solution behavior of any resulting supramolecular assemblies.

In-depth Analysis of this compound in Catalysis and Advanced Materials Science

The unique structural characteristics of this compound, featuring a dimethyl-substituted phenylene bridge linking two pyridine rings, have positioned it as a ligand of significant interest in the fields of catalysis and materials science. Its specific steric and electronic properties influence the behavior of metal complexes, leading to diverse applications in chemical synthesis and optoelectronic devices. This article explores the multifaceted roles of this compound, focusing on its applications in catalysis and advanced materials.

Emerging Research Directions and Future Prospects for 2,2 4,6 Dimethyl 1,3 Phenylene Dipyridine

Integration into Advanced Functional Materials with Tunable Properties

The unique structural motif of 2,2'-(4,6-Dimethyl-1,3-phenylene)dipyridine makes it an excellent candidate for constructing advanced functional materials, particularly Metal-Organic Frameworks (MOFs) and supramolecular coordination complexes (SCCs). mdpi.com The dimensional structure and porosity of MOFs are determined by the geometry of the organic ligand, making this dipyridine derivative a valuable linker. mdpi.com

Researchers are exploring the incorporation of such ligands into MOFs to create materials with tailored properties for specific applications like gas adsorption and separation. mdpi.com For instance, MOFs constructed with bipyridyl derivatives have demonstrated selective adsorption of benzene (B151609) over cyclohexane, a separation that is challenging for traditional materials. mdpi.com The introduction of functional groups, such as the dimethyl groups on the phenylene ring, can influence the framework's topology and pore environment, thereby tuning its adsorption characteristics and magnetic properties. mdpi.com

In the realm of supramolecular chemistry, dipyridine ligands are integral to the self-assembly of complex architectures like 2D metallacycles and 3D cages. mdpi.com These structures exhibit interesting photophysical properties, including dual emission and phosphorescence, which are highly dependent on the ligand's structure and the coordinated metal ion (e.g., Pt(II), Ru(II)). mdpi.comdcu.ie The electronic properties of these materials can be finely tuned by modifying the ligand, which in turn affects the material's potential use in solar cells, light-emitting diodes, and bioimaging agents. mdpi.comresearchgate.net The steric hindrance from the methyl groups in this compound can influence the resulting complex's geometry and photophysical behavior, potentially leading to enhanced quantum yields or shifted emission spectra. researchgate.net

Table 1: Properties of Functional Materials Based on Dipyridine Ligands

Material Type Ligand Type Metal Ion Key Properties Potential Applications
Metal-Organic Framework (MOF) 2,2'-Bipyridyl Derivatives Mn(II) Porosity, Selective Gas Adsorption, Paramagnetism. mdpi.com Gas Separation, Catalysis, Magnetic Materials. mdpi.com
Supramolecular Coordination Complex 2,2'-Bipyridine Pt(II) Dual Emission, High Symmetry, Tunable Photophysics. mdpi.com OLEDs, Bioimaging, Solar Cells. mdpi.com
Polypyridyl Complex 2,2'-Bipyridine Ru(II) Luminescence, Photochemical Stability. dcu.ie Sensors, Photodynamic Therapy. dcu.ie
2D Metal-Organic Framework Pyridine (B92270) Co(II) High Surface Area, Electrocatalytic Activity. rsc.org Oxygen Evolution Reaction (OER) Catalysts. rsc.org

Exploration of Bio-Inspired Systems and Biomimetic Catalysis

A significant frontier in catalysis is the development of synthetic systems that mimic the function of natural enzymes. acs.org Metal-Organic Frameworks provide a promising platform for creating these "biomimetic" catalysts by incorporating active sites that resemble those found in enzymes into their porous structures. acs.orgnih.gov Ligands such as this compound can play a crucial role in this strategy, serving as scaffolds to position metal ions in specific coordination environments that replicate the active centers of metalloenzymes. acs.org

For example, researchers are designing MOFs that mimic the activity of dehydrogenases by creating specific metal-ligand coordination spheres within the framework. acs.orgnih.gov The dipyridine ligand can help construct a stable and well-defined environment around a metal center (e.g., Fe, Ni, Pd), which can then catalyze reactions with high efficiency and selectivity, similar to enzymes. acs.orgnih.gov This approach has been explored for reactions like CO2 reduction, where MOFs with neighboring Fe and Ni single-atom sites, inspired by the enzyme carbon monoxide dehydrogenase (CODH), have shown superior performance. acs.org

Furthermore, complexes based on pyridine derivatives have proven to be effective catalysts in a range of organic transformations, including Suzuki-Miyaura and Heck cross-coupling reactions, as well as C-H bond activation. nih.govresearchgate.net The catalytic efficiency can be correlated with the electronic properties of the ligand. nih.gov The electron-donating methyl groups on the this compound ligand can enhance the catalytic activity of the metal center, making its complexes promising candidates for developing new, efficient catalytic systems. nih.gov

Development of Novel Synthetic Methodologies for Complex Derivatives

The advancement of applications for this compound relies heavily on the ability to synthesize complex derivatives with tailored functionalities. Modern organic chemistry offers a powerful toolkit for modifying such molecules. Cross-coupling reactions are particularly important for the synthesis of bipyridine derivatives. nih.gov

Methodologies such as the Suzuki, Stille, Negishi, and Ullmann couplings are frequently employed to create C-C bonds, allowing for the attachment of various aryl or alkyl groups to the pyridine rings. nih.gov For example, a derivative of the core molecule could be synthesized by first halogenating the pyridine rings and then using a palladium-catalyzed Suzuki coupling to introduce new functional groups. nih.gov These methods are often efficient and tolerate a wide range of functional groups, enabling the creation of a diverse library of ligands from a common starting material. nih.gov The synthesis of complex terpyridine derivatives, which are structurally related, often relies on similar cross-coupling strategies. researchgate.net

Future research will likely focus on developing more efficient, one-pot, and environmentally friendly synthetic routes. This could involve C-H activation strategies that bypass the need for pre-functionalization (e.g., halogenation) of the pyridine rings, allowing for the direct attachment of new substituents. Such advancements would accelerate the discovery of new derivatives with enhanced properties for materials science and catalysis.

Table 2: Comparison of Synthetic Methodologies for Bipyridine Derivatives

Synthetic Method Catalyst/Reagents Key Features Advantages
Suzuki Coupling Palladium Catalyst, Boronic Acid/Ester, Base Forms C-C bonds between aryl halides and boronic acids. nih.gov High functional group tolerance, commercially available reagents.
Stille Coupling Palladium Catalyst, Organostannane Reagent Forms C-C bonds between aryl halides and organostannanes. nih.gov Mild reaction conditions.
Negishi Coupling Palladium or Nickel Catalyst, Organozinc Reagent Forms C-C bonds between aryl halides and organozinc compounds. nih.gov High reactivity of organozinc reagents.
Ullmann Coupling Copper Catalyst Homocoupling of aryl halides. nih.gov Effective for synthesizing symmetrical bipyridines.

Advanced Theoretical Modeling of Highly Complex Supramolecular Systems

As researchers construct increasingly complex supramolecular systems and MOFs using this compound and its derivatives, advanced theoretical modeling becomes indispensable for understanding and predicting their behavior. mdpi.com Computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are crucial for elucidating the electronic structure and photophysical properties of these materials. researchgate.net

These models can predict key parameters like absorption and emission energies, quantum yields, and the nature of electronic transitions (e.g., metal-to-ligand charge transfer). researchgate.net This predictive power allows for the rational design of new ligands and metal complexes with optimized optical or electronic properties before undertaking complex and time-consuming synthesis. researchgate.net For example, DFT calculations can rationalize why a particular ligand leads to a high fluorescence quantum yield by analyzing its electronic structure and identifying non-radiative decay pathways. researchgate.net

For larger systems like MOFs and supramolecular assemblies, molecular dynamics (MD) simulations and Monte Carlo methods are used to model the dynamic processes of framework assembly, guest-host interactions, and diffusion of molecules within pores. acs.org These simulations provide insights into the stability of the framework, the preferred binding sites for guest molecules, and the structural flexibility of the material. By combining quantum mechanical calculations on the active sites with classical simulations of the bulk material, researchers can build a comprehensive, multi-scale understanding of these complex systems, accelerating the discovery of new materials for catalysis, sensing, and separation technologies.

Conclusion: Current Standing and Future Outlook of 2,2 4,6 Dimethyl 1,3 Phenylene Dipyridine Research

Summary of Key Academic Contributions and Research Progress

Detailed academic contributions focusing exclusively on 2,2'-(4,6-Dimethyl-1,3-phenylene)dipyridine are currently limited. The primary available information positions it as a bidentate N-donor ligand, a structural motif well-known for its ability to form stable complexes with a variety of transition metals. Research on similar dimethyl-substituted bipyridine ligands has demonstrated their utility in several key areas of chemistry.

Coordination Chemistry and Catalysis: The core structure of this compound, featuring two pyridine (B92270) rings linked by a dimethyl-phenylene bridge, suggests its strong potential as a ligand in coordination chemistry. The nitrogen atoms of the pyridine rings can act as Lewis bases, donating their lone pair of electrons to a metal center to form a coordination complex. The steric hindrance introduced by the methyl groups on the phenylene ring can influence the geometry and reactivity of the resulting metal complexes.

Research on analogous palladium(II) complexes with substituted pyridine ligands has shown high catalytic activity in important carbon-carbon bond-forming reactions such as the Suzuki-Miyaura and Heck cross-coupling reactions. nih.gov It is plausible that palladium complexes of this compound could also serve as effective catalysts in organic synthesis. The dimethyl substitution pattern may offer advantages in terms of catalyst stability and selectivity.

Materials Science and Photophysics: Pyridine-containing compounds are integral to the development of luminescent materials. researchgate.netrsc.orgugr.es For instance, ruthenium polypyridyl complexes are known for their rich photophysical properties and have been studied for applications in sensing and light-emitting devices. researchgate.net The rigid structure and conjugated π-system of this compound suggest that it could serve as a building block for novel luminescent materials. Its complexes with metals like platinum(II) or iridium(III) could exhibit interesting photoluminescent properties, potentially leading to applications in organic light-emitting diodes (OLEDs) or as phosphorescent probes.

While specific photophysical data for this compound is not yet available, the broader class of bipyridine and terpyridine ligands has been extensively investigated for their fluorescent and phosphorescent characteristics. researchgate.net The introduction of the dimethyl-phenylene spacer is expected to modulate the electronic properties and, consequently, the emission characteristics of its metal complexes.

Unresolved Challenges and Promising Avenues for Future Investigation and Application

The field of research surrounding this compound is ripe with opportunities for further exploration. Several key areas present unresolved challenges and promising avenues for future investigation.

Synthesis and Characterization: A primary challenge is the development of efficient and scalable synthetic routes to this compound. While general methods for the synthesis of bipyridine ligands exist, optimizing the synthesis for this specific substituted isomer is a crucial first step for enabling broader research. mdpi.comiajpr.comresearchgate.net Detailed characterization using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry will be essential to fully elucidate its structural and electronic properties. nih.govurfu.ru

Exploration of Coordination Chemistry: A systematic investigation of the coordination behavior of this compound with a wide range of transition metals (e.g., palladium, platinum, ruthenium, iridium, copper) is a promising research direction. mdpi.comnih.govresearchgate.netacs.org This would involve the synthesis and structural characterization of the resulting metal complexes, providing insights into their stability, geometry, and electronic structure.

Catalytic Applications: Future research should focus on evaluating the catalytic activity of metal complexes of this compound in various organic transformations. rsc.orgresearchgate.net Beyond cross-coupling reactions, areas such as polymerization, oxidation, and reduction catalysis could be explored. The influence of the ligand's steric and electronic properties on catalytic performance will be a key aspect of these studies.

Development of Luminescent Materials: A significant opportunity lies in the investigation of the photophysical properties of this compound and its metal complexes. nih.govnih.gov This includes measuring absorption and emission spectra, determining quantum yields and lifetimes, and understanding the nature of the excited states. Such studies could pave the way for the design of new materials for applications in lighting, displays, and sensing.

Computational Studies: Theoretical calculations, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure, bonding, and spectroscopic properties of this compound and its complexes. These computational studies can complement experimental work and guide the rational design of new functional molecules.

Q & A

Basic Research Question

  • 13C NMR : CDCl₃ solutions analyzed at 50–200 MHz reveal substituent effects on pyridine ring carbons .
  • UV-Vis spectroscopy : Metal binding (e.g., Zn(II)) induces a red shift from 288 nm to ~310 nm, diagnostic for coordination .
  • X-ray crystallography : Reveals steric distortions in Pd(II)/Pt(II) complexes, such as deviations from planarity (avg. 0.02–0.03 Å) and bond-angle distortions (e.g., up to 180° in Pd-Cl-Pd systems) .

How can steric and electronic effects in cyclometallated complexes of this ligand be systematically evaluated?

Advanced Research Question
Cyclometallation requires careful ligand design to ensure cis geometry. Key methodologies include:

  • Retrosynthetic modeling : Bridged dipyridine ligands with short spacers (e.g., methyl groups) enforce proximity for Pd(II) coordination .
  • X-ray analysis : Compare bond lengths and angles in substituted vs. unsubstituted analogs. For example, methyl substituents in 181 induce tetrahedral distortion (d₁ = +0.12 Å, d₂ = -0.09 Å) vs. planar geometry in unsubstituted 182 .
  • Second-derivative UV : Resolves charge-transfer bands in metallocycles, enabling fine-structure analysis despite spectral overlap .

What challenges arise in interpreting structural distortions in metal complexes, and how are they resolved?

Advanced Research Question
Steric clashes (e.g., methyl-chloro interactions in Pd complexes) lead to non-ideal geometries. Strategies include:

  • Substituent tuning : Replacing Cl with NO₂ in 185c alleviates steric strain, confirmed by X-ray .
  • Computational modeling : Predicts ligand-metal affinities and geometric preferences to guide synthesis .
  • Comparative crystallography : Analyze metrics like pyridine ring puckering (avg. deviation: 0.018–0.027 Å) and metal-ligand bond angles (e.g., 85–95° in Pd complexes) .

How does this ligand enhance the performance of metal-organic frameworks (MOFs) or catalysts?

Advanced Research Question
The ligand’s rigidity and chelating ability make it suitable for:

  • MOF design : Serves as a linker for Zn(II) or Cu(II) nodes, creating porous frameworks with tunable luminescence .
  • Catalysis : Au(III) complexes immobilized on Fe₃O₄ nanoparticles enable solvent-free synthesis of thiazoloquinolines (yields >85%) .
  • Sensor applications : Zn(II) coordination shifts UV absorption, enabling detection of metal ions in solution .

What methodologies address contradictions in spectroscopic vs. crystallographic data for metal complexes?

Advanced Research Question
Discrepancies between solution (UV/NMR) and solid-state (X-ray) data arise from dynamic effects. Mitigation strategies:

  • pH-dependent UV studies : Track changes in Zn(II)-dipyridine absorption bands to confirm solution-phase binding .
  • Variable-temperature NMR : Identifies fluxional behavior in solution.
  • Hybrid analysis : Combine X-ray (solid-state) and computational DFT (solution-phase) to reconcile geometric differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2'-(4,6-Dimethyl-1,3-phenylene)dipyridine
Reactant of Route 2
Reactant of Route 2
2,2'-(4,6-Dimethyl-1,3-phenylene)dipyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.